2-(Morpholine-4-sulfonyl)ethan-1-amine
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Overview
Description
2-(Morpholine-4-sulfonyl)ethan-1-amine is a derivative of morpholine, a versatile heterocyclic compound with significant industrial and pharmaceutical importance. This compound is characterized by the presence of a morpholine ring attached to an ethanamine group through a sulfonyl linkage. It is known for its wide range of applications, including its use as an intermediate in organic synthesis and as a building block in the development of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholine-4-sulfonyl)ethan-1-amine typically involves the reaction of morpholine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Halides, alkoxides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-(Morpholine-4-sulfonyl)ethan-1-amine has a broad range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 2-(Morpholine-4-sulfonyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Morpholine: A simpler analog without the sulfonyl and ethanamine groups.
2-(Morpholine-4-sulfonyl)ethanol: Similar structure but with an ethanol group instead of ethanamine.
4-(Morpholine-4-sulfonyl)benzoic acid: Contains a benzoic acid moiety instead of ethanamine.
Uniqueness: 2-(Morpholine-4-sulfonyl)ethan-1-amine is unique due to its combination of the morpholine ring, sulfonyl group, and ethanamine moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-morpholin-4-ylsulfonylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3S/c7-1-6-12(9,10)8-2-4-11-5-3-8/h1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINANNBISYKCNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587967 |
Source
|
Record name | 2-(Morpholine-4-sulfonyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173336-66-8 |
Source
|
Record name | 2-(Morpholine-4-sulfonyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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